molecular formula C6H6ClN3O B2729719 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine CAS No. 1783929-18-9

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine

Cat. No. B2729719
CAS RN: 1783929-18-9
M. Wt: 171.58
InChI Key: LDSPPCQQJQILBD-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine, also known as CP-547,632, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer research. This compound is a member of the pyrimidine family and is characterized by its unique chemical structure.

Scientific Research Applications

Antihypertensive Activity

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine derivatives have shown promise in antihypertensive activity. A study evaluated a series of derivatives for their effectiveness in lowering blood pressure in spontaneously hypertensive rats. Notably, certain compounds significantly lowered blood pressure to normotensive levels with sustained effects from single daily oral doses (Bennett et al., 1981).

Enzymatic and Antibacterial Activity

Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position, designed as dihydrofolate reductase (DHFR) inhibitors, exhibited significant activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae. These compounds were identified through high-throughput screening and were noted for their high activity and selectivity (Wyss et al., 2003).

Corrosion Inhibition

Pyrimidinic Schiff bases, including derivatives of 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors demonstrated good corrosion inhibition even at low concentrations, indicating their potential for industrial applications (Ashassi-Sorkhabi et al., 2005).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, related to 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine, revealed molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This suggests potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-9-4-2-11-1-3(4)5(8)10-6/h1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPPCQQJQILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(N=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine

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